molecular formula C22H23N3O3 B7698366 1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone

1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone

Cat. No. B7698366
M. Wt: 377.4 g/mol
InChI Key: NJFQBFRRDFYVMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone, also known as PPOP, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications.

Mechanism of Action

The mechanism of action of 1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone is not fully understood, but it is believed to interact with cellular membranes and proteins. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells through the activation of caspase enzymes. Additionally, this compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cholesterol biosynthesis, and inhibition of angiogenesis, the process by which new blood vessels are formed. This compound has also been shown to have potential as a fluorescent probe for the detection of amyloid fibrils, which are associated with various neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone in lab experiments is its high sensitivity and specificity as a fluorescent probe. Additionally, this compound has been shown to have low toxicity in vitro, making it a potential candidate for further development as a therapeutic agent. However, the limitations of using this compound in lab experiments include the need for specialized equipment and expertise in handling and analyzing fluorescent probes.

Future Directions

There are several potential future directions for the use of 1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone in scientific research. One area of focus is the development of this compound as a potential anticancer agent, with further studies needed to investigate its mechanism of action and potential for clinical use. Additionally, this compound may have potential as a photosensitizer for photodynamic therapy, with further studies needed to optimize its properties for this application. Finally, this compound may have potential as a fluorescent probe for the detection of amyloid fibrils in vivo, with further studies needed to investigate its specificity and sensitivity in animal models.

Synthesis Methods

The synthesis of 1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone involves a multi-step process that includes the reaction of 3-(o-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with piperidine and 2-chloroethanol. The resulting product is then reacted with 2-(3-bromo-phenoxy)phenol to yield this compound. This method of synthesis has been optimized to produce high yields of this compound with minimal impurities.

Scientific Research Applications

1-(piperidin-1-yl)-2-(2-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)ethanone has been used in various scientific research applications, including as a fluorescent probe for the detection of amyloid fibrils and as a potential anticancer agent. In addition, this compound has been shown to have potential as a photosensitizer for photodynamic therapy, a technique used to treat cancer and other diseases.

properties

IUPAC Name

2-[2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-16-9-3-4-10-17(16)21-23-22(28-24-21)18-11-5-6-12-19(18)27-15-20(26)25-13-7-2-8-14-25/h3-6,9-12H,2,7-8,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFQBFRRDFYVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3OCC(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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